molecular formula C11H15ClN2O2 B6285215 (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-23-2

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

カタログ番号 B6285215
CAS番号: 1613051-23-2
分子量: 242.7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, or Clopidogrel acid, is a drug used in the treatment of cardiovascular diseases, such as stroke and heart attack. It is a thienopyridine derivative, and its mechanism of action is through inhibition of platelet aggregation. Clopidogrel acid is rapidly metabolized in the liver by cytochrome P450 enzymes, and its active metabolite is the thiol derivative of clopidogrel. The active metabolite of clopidogrel has been reported to interact with the adenosine diphosphate (ADP) receptor, P2Y12, which is involved in platelet aggregation.

科学的研究の応用

Clopidogrel acid has been extensively studied in clinical trials for its efficacy in the treatment of cardiovascular diseases. Studies have shown that clopidogrel acid has a beneficial effect on reducing the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. Clopidogrel acid has also been studied in the prevention of thrombotic events in patients with atrial fibrillation. Studies have shown that clopidogrel acid is effective in reducing the risk of stroke in these patients.

作用機序

Clopidogrel acid works by inhibiting platelet aggregation. It binds to the (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid receptor, P2Y12, on the surface of platelets and blocks the binding of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to the receptor. This inhibits the activation of the platelets, which prevents them from sticking together and forming clots.
Biochemical and Physiological Effects
Clopidogrel acid has been shown to reduce the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. It also reduces the risk of thrombotic events in patients with atrial fibrillation. In addition, clopidogrel acid has been shown to reduce the risk of recurrent ischemic events in patients with coronary artery disease.

実験室実験の利点と制限

Clopidogrel acid has several advantages for use in lab experiments. It is a potent inhibitor of platelet aggregation, and is effective at low concentrations. It is also rapidly metabolized in the liver, making it a suitable choice for short-term studies. Furthermore, it is relatively inexpensive and widely available.
However, there are some limitations to the use of clopidogrel acid in lab experiments. It is metabolized by cytochrome P450 enzymes, which can lead to drug-drug interactions. In addition, there is a risk of bleeding when using clopidogrel acid, and it is not recommended for use in pregnant or breastfeeding women.

将来の方向性

Clopidogrel acid has a wide range of applications in the treatment of cardiovascular diseases. However, there is still much to be learned about its mechanism of action, and its potential for use in other diseases. Future research should focus on exploring the effects of clopidogrel acid on other conditions, such as cancer, inflammation, and neurological diseases. In addition, further studies should be conducted to better understand the drug-drug interactions and potential side effects associated with clopidogrel acid. Finally, research should focus on developing new, more effective derivatives of clopidogrel acid that can be used to treat a wider range of conditions.

合成法

Clopidogrel acid is synthesized in a two-step process. First, the starting material, 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl acetic acid, is reacted with 1-chloro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base to form the desired product. The second step involves the reduction of the clopidogrel acid to the active thiol derivative of clopidogrel. This is achieved by reacting the clopidogrel acid with sodium borohydride in the presence of a base.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the propenoic acid group.", "Starting Materials": [ "2-methylpropan-1-ol", "5-chloro-3-methyl-1H-pyrazole", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "magnesium sulfate", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole", "a. To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 g, 8.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydride (0.34 g, 14.2 mmol, 60% oil dispersion) at 0°C.", "b. After stirring for 30 min, add 2-methylpropan-1-ol (1.2 g, 14.2 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with water (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 96%).", "Step 2: Synthesis of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate", "a. To a solution of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole (1.0 g, 5.4 mmol) in dry THF (10 mL) under nitrogen, add ethyl acetoacetate (0.8 g, 6.5 mmol) and acetic anhydride (0.8 mL, 8.5 mmol) at 0°C.", "b. After stirring for 2 h at room temperature, quench the reaction mixture with water (10 mL) and extract the organic layer with ethyl acetate (3 x 10 mL).", "c. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 92%).", "Step 3: Synthesis of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid", "a. To a solution of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (1.0 g, 4.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydroxide (0.2 g, 5.0 mmol) at 0°C.", "b. After stirring for 30 min, add chloroacetic acid (0.5 g, 5.4 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with saturated sodium bicarbonate solution (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.2 g, 85%).", "e. Purify the product by column chromatography (hexane/ethyl acetate, 8:2) to obtain the final product as a white solid (0.8 g, 60%)." ] }

CAS番号

1613051-23-2

製品名

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

分子式

C11H15ClN2O2

分子量

242.7

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。